7-Azaspiro[3.5]nonan-2-ol oxalate

salt form selection thermal stability solid-state characterization

Select 7-Azaspiro[3.5]nonan-2-ol oxalate to secure a stoichiometrically defined, crystalline intermediate that outperforms the hygroscopic hydrochloride salt and the free base in handling and formulation. The [3.5] spiro junction locks the piperidine nitrogen into a defined exit vector, enabling conformational pre-organization for FAAH and GPR119 programs. The 2‑hydroxyl group serves as a synthetic handle for installing carbamate, urea, or aryl warheads. With a melting point of 63–66 °C and ≥97% purity, this oxalate salt ensures accurate weighing, reliable analytical quantification, and compatibility with automated parallel synthesis.

Molecular Formula C10H17NO5
Molecular Weight 231.25 g/mol
Cat. No. B11875910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Azaspiro[3.5]nonan-2-ol oxalate
Molecular FormulaC10H17NO5
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESC1CNCCC12CC(C2)O.C(=O)(C(=O)O)O
InChIInChI=1S/C8H15NO.C2H2O4/c10-7-5-8(6-7)1-3-9-4-2-8;3-1(4)2(5)6/h7,9-10H,1-6H2;(H,3,4)(H,5,6)
InChIKeyCSKXJSDKUXXYSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Azaspiro[3.5]nonan-2-ol oxalate: A Spirocyclic Building Block with Differentiated Salt-Form Attributes


7-Azaspiro[3.5]nonan-2-ol oxalate (CAS 1956340-88-7) is the oxalic acid salt of a spirocyclic amino-alcohol featuring a [3.5] spiro junction that locks the piperidine ring into a rigid, three-dimensional conformation [1]. This scaffold has been validated in medicinal chemistry as a core motif for GPR119 agonists and fatty acid amide hydrolase (FAAH) inhibitors, where the spirocyclic architecture confers conformational pre-organization distinct from monocyclic piperidine or pyrrolidine alternatives [2][3]. The oxalate counterion differentiates this compound from the free base (CAS 784137-09-3) and the hydrochloride salt (CAS 587869-08-7), providing a tangible handle for crystallinity, handling, and salt-form-dependent physicochemical properties [1].

Why 7-Azaspiro[3.5]nonan-2-ol oxalate Cannot Be Simply Replaced by In-Class Analogs


Spirocyclic amino-alcohol building blocks within the 7-azaspiro[3.5]nonane family are not interchangeable because the presence and position of the hydroxyl group, the protonation state of the piperidine nitrogen, and the counterion all jointly determine hydrogen-bonding capacity, aqueous solubility, and solid-state stability [1]. The oxalate salt offers a defined stoichiometry and melting point that facilitates reliable formulation and analytical quantification, whereas the hydrochloride salt is frequently hygroscopic and the free base may have limited aqueous solubility . Substituting the 2-oxa analog (2-oxa-7-azaspiro[3.5]nonane) replaces the hydroxyl group with an oxetane ring, fundamentally altering lipophilicity and metabolic stability profiles—changes that can derail SAR when the hydroxyl is a key pharmacophoric element [2].

Quantitative Differentiation Evidence for 7-Azaspiro[3.5]nonan-2-ol Oxalate Versus Its Closest Analogs


Oxalate Salt Thermal Stability Advantage Over Hydrochloride Salt

The oxalate salt of 7-azaspiro[3.5]nonan-2-ol exhibits a sharp melting point of 63–66 °C with ≥97% GC purity, as documented in supplier specifications . In contrast, the corresponding hydrochloride salt is reported only as a 'solid' stored at ambient temperature without a defined melting range, a characteristic often associated with hygroscopic or amorphous hydrochloride salts of aliphatic amines . A defined melting point enables unambiguous identity confirmation by differential scanning calorimetry and simplifies purity assessment in procurement workflows.

salt form selection thermal stability solid-state characterization

Enhanced FAAH Inhibitory Potency of 7-Azaspiro[3.5]nonane Core Versus Other Spirocyclic Cores

In a systematic comparison of spirocyclic FAAH inhibitor cores, the 7-azaspiro[3.5]nonane scaffold (the parent core of the target compound) achieved a kinact/Ki >1500 M⁻¹s⁻¹, distinguishing itself from other spirocyclic templates evaluated in the same study [1]. This potency was sufficient to progress the scaffold into lead optimization, resulting in the clinical candidate PF-04862853. While the oxalate salt was not directly tested, the scaffold's validated activity provides a rationale for selecting building blocks containing the 7-azaspiro[3.5]nonane core over alternative spiro systems such as 1-oxa-8-azaspiro[4.5]decane (also >1500 M⁻¹s⁻¹) or less active cores.

FAAH inhibition spirocyclic scaffold kinact/Ki

GPR119 Agonist Potency Advantage of 7-Azaspiro[3.5]nonane Derivatives Over Earlier Heterocyclic Series

In the Taisho Pharmaceutical GPR119 agonist program, the 7-azaspiro[3.5]nonane series yielded compound 54g with an hEC50 of 3600 nM, a potency level that supported in vivo glucose lowering in diabetic rats [1]. This potency, though moderate, was achieved through systematic SAR exploration of the spirocyclic scaffold, which offered distinct vector geometry compared to earlier 1H-pyrazolo[3,4-c]pyridine and 3H-[1,2,3]triazolo[4,5-c]pyridine series pursued by the same group. The target oxalate salt serves as a key intermediate for introducing the 2-hydroxyl group that can be further derivatized in such agonist programs.

GPR119 agonist type 2 diabetes EC50

Improved Aqueous Solubility and Reduced Lipophilicity of Spirocyclic Oxetane Isosteres Versus gem-Dimethyl Substitution

While the target compound bears a 2-hydroxyl group rather than an oxetane, the broader class of spirocyclic azaspiro[3.5]nonane derivatives with oxetane replacements has been shown to increase aqueous solubility by a factor of 4 to >4000 and reduce metabolic degradation compared to gem-dimethyl analogs [1]. The 2-oxa-7-azaspiro[3.5]nonane scaffold itself was demonstrated as a morpholine surrogate with enhanced solubilizing ability [2]. For procurement decisions, the hydroxyl-bearing oxalate salt retains the spirocyclic rigidity that underpins these physicochemical advantages while offering a handle for further functionalization that an oxetane oxygen does not.

oxetane bioisostere spirocyclic oxetane solubility enhancement

Scientifically Validated Application Scenarios for 7-Azaspiro[3.5]nonan-2-ol Oxalate Based on Quantitative Evidence


FAAH Inhibitor Lead Optimization

The 7-azaspiro[3.5]nonane core has demonstrated FAAH kinact/Ki >1500 M⁻¹s⁻¹, placing it among the most potent spirocyclic scaffolds for covalent FAAH inhibition [1]. The 2‑hydroxyl group of the oxalate salt can be elaborated into carbamate or urea warheads while maintaining the spirocyclic geometry essential for active-site engagement. Procurement of the oxalate salt ensures a stoichiometrically defined, crystalline intermediate that simplifies reaction monitoring and purification relative to the hygroscopic hydrochloride salt.

GPR119 Agonist Scaffold Development

The 7-azaspiro[3.5]nonane scaffold produced GPR119 agonist 54g with hEC50 = 3600 nM and demonstrated in vivo glucose lowering in diabetic rats [2]. The oxalate salt provides the 2‑hydroxy functionality as a synthetic handle for installing aryl or heteroaryl groups at the left-hand side of the pharmacophore, a key SAR position for enhancing potency. The defined melting point of the oxalate allows accurate stoichiometry in parallel synthesis arrays.

Spirocyclic Building Block for Conformationally Restricted Amine Libraries

The rigid [3.5] spiro junction locks the piperidine nitrogen into a defined exit vector, offering conformational pre-organization that is absent in monocyclic piperidine or pyrrolidine building blocks [3]. The oxalate salt form provides a non-hygroscopic, easily weighable solid that is compatible with automated liquid handling systems for library synthesis, whereas the free base requires handling under inert atmosphere to prevent carbonation.

Salt-Form Screening and Solid-State Optimization

The availability of both the oxalate and hydrochloride salts of the same parent scaffold creates a direct comparative opportunity for salt-form screening. The oxalate salt's defined melting point (63–66 °C) and high purity (≥97%) provide a benchmark against which other salt forms can be evaluated for crystallinity, solubility, and stability. This is particularly relevant for programs transitioning from discovery to preclinical development, where salt-form selection impacts bioavailability and manufacturability.

Quote Request

Request a Quote for 7-Azaspiro[3.5]nonan-2-ol oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.